N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
Description
N-(1-Benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a synthetic organic compound characterized by a complex polycyclic architecture. Its structure integrates a quinazolinone core (a bicyclic system with two ketone groups at positions 2 and 4), a 3-methyl-1H-pyrazole moiety linked via an acetamide bridge, and a benzylpiperidinyl-propanamide side chain. The compound’s IUPAC name and molecular identifiers, such as CAS RN 1104402-32-5 and MDL number MFCD22597340, are well-documented in chemical databases .
Quinazolinones are known for their pharmacological relevance, particularly in kinase inhibition and anticancer activity, while pyrazole derivatives contribute metabolic stability and hydrogen-bonding capacity.
Properties
CAS No. |
1104402-32-5 |
|---|---|
Molecular Formula |
C29H33N7O4 |
Molecular Weight |
543.628 |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C29H33N7O4/c1-20-17-25(33-32-20)31-27(38)19-36-24-10-6-5-9-23(24)28(39)35(29(36)40)16-13-26(37)30-22-11-14-34(15-12-22)18-21-7-3-2-4-8-21/h2-10,17,22H,11-16,18-19H2,1H3,(H,30,37)(H2,31,32,33,38) |
InChI Key |
YBQWYLMKQSKBIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity invites comparison with other heterocyclic systems, particularly those containing quinazolinone, pyrazole, or benzylpiperidine motifs. Below, key analogs are analyzed for structural and functional parallels.
Quinazolinone Derivatives
Lee et al. (1998) synthesized 3-substituted 2-cyanoquinazolin-4(3H)-ones, which share the quinazolinone core but lack the pyrazole and benzylpiperidine groups. These compounds demonstrated moderate antitumor activity in preliminary screens, attributed to the electron-withdrawing cyano group enhancing reactivity with biological targets . In contrast, the target compound replaces the cyano group with a pyrazole-acetamide substituent, which may improve solubility and target specificity.
Pyrazole-Containing Analogs
Baraldi et al. (2002) explored N-heteroimmine-1,2,3-dithiazoles transformed into pyrazolopyrimidines, highlighting pyrazole’s role in antimicrobial and antitumor activity. Their compounds showed IC₅₀ values of 10–50 μM against bacterial strains, with pyrazole enhancing binding to microbial enzymes .
Benzylpiperidine Derivatives
Benzylpiperidine is a common pharmacophore in CNS drugs (e.g., donepezil) due to its ability to modulate acetylcholine esterase. The target compound’s benzylpiperidinyl-propanamide side chain could impart similar pharmacokinetic properties, though the evidence lacks direct data on its enzymatic interactions.
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